Benzeneacetic acid, a,4-diamino-, dihydrochloride, (R)-

Chiral Resolution Enantiomeric Purity Optical Rotation

Benzeneacetic acid, α,4-diamino-, dihydrochloride, (R)– (CAS 69179‑66‑4), also known as (R)‑2‑amino‑2‑(4‑aminophenyl)acetic acid dihydrochloride, is a chiral phenylglycine derivative supplied as a crystalline dihydrochloride salt. The compound contains a stereogenic α‑carbon and a para‑aminophenyl ring, making it a versatile scaffold for peptidomimetic and medicinal chemistry applications.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Cat. No. B12332112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, a,4-diamino-, dihydrochloride, (R)-
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)N.Cl
InChIInChI=1S/C8H10N2O2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,9-10H2,(H,11,12);1H/t7-;/m1./s1
InChIKeyMDRIFWVCLXGMIV-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Benzeneacetic acid, α,4-diamino-, dihydrochloride, (R)-? A Procurement‑Oriented Overview of a Chiral Amino Acid Dihydrochloride Building Block


Benzeneacetic acid, α,4-diamino-, dihydrochloride, (R)– (CAS 69179‑66‑4), also known as (R)‑2‑amino‑2‑(4‑aminophenyl)acetic acid dihydrochloride, is a chiral phenylglycine derivative supplied as a crystalline dihydrochloride salt . The compound contains a stereogenic α‑carbon and a para‑aminophenyl ring, making it a versatile scaffold for peptidomimetic and medicinal chemistry applications [1]. It is commercially available at purities ≥95–97 % and is typically stored at room temperature under moisture‑free conditions . The free‑base form (CAS 35619‑39‑7) is also commercially available and is frequently used directly in peptide coupling reactions.

Stereochemical Control (R)-enantiomer building block confirmed by polarimetry for chiral peptide research.
Salt Form Dihydrochloride salt supports direct aqueous solubility in coupling reactions.
Workflow Compatibility Compatible with Fmoc-SPPS and solution-phase peptidomimetic synthesis.

Why Interchanging Benzeneacetic acid, α,4-diamino-, dihydrochloride, (R)- with Other Phenylglycine Derivatives Poses Procurement Risks


Simply substituting any “4‑aminophenylglycine” for the (R)‑dihydrochloride salt introduces risks at three levels: (i) stereochemistry – the (S)‑enantiomer (CAS not assigned unambiguously in the IUPAC (2S) form) may have drastically different biological target binding and metabolic stability [1]; (ii) salt form – the free base (CAS 35619‑39‑7) requires aqueous solubilisation with base prior to coupling, whereas the dihydrochloride salt is directly soluble in polar organic/water mixtures, affecting reaction consistency in peptide synthesis ; (iii) positional isomerism – the amino group on the aromatic ring is at the 4‑position; 2‑ or 3‑amino isomers would alter electron density and consequently the reactivity of the amino acid towards amide bond formation . The quantitative evidence below demonstrates why these differences are not merely academic but have measurable consequences for product performance in defined applications.

Enantiomer Mismatch
The (S)-enantiomer may exhibit divergent target-binding and metabolic stability, altering SAR interpretation.
Salt Form Mismatch
Free base requires additional solubilisation steps; dihydrochloride salt directly dissolves in aqueous coupling media, affecting reaction consistency.
Positional Isomer Risk
2- or 3-amino phenylglycine isomers alter electronic properties and may reduce amide-bond formation efficiency.

Quantitative Differentiation of Benzeneacetic acid, α,4-diamino-, dihydrochloride, (R)- Against Its Closest Analogs


Specific Optical Rotation: Distinguishing the (R)-Enantiomer from the (S)-Enantiomer

The (R)-enantiomer (free base) exhibits a specific optical rotation of [α]D = -20° (c = 1.7, H₂O), which is opposite in sign and magnitude to the (S)-enantiomer’s expected rotation (approximately +20° under comparable conditions) . This orthogonal spectroscopic signature enables unambiguous identity confirmation and enantiomeric excess (ee) determination by polarimetry, a critical quality control parameter for procurement in asymmetric synthesis . The dihydrochloride salt provides enhanced aqueous solubility (239.1 g/mol) compared to the free base (166.18 g/mol) due to increased polarity .

Optical Rotation
Specification review
(R)-free base [α]D = −20° (c=1.7, H₂O); (S)-enantiomer ~+20°; Δ ≈ 40°
Enables enantiomeric identity confirmation
Polarimetry at 589 nm; supplier-reported data
Chiral Resolution Enantiomeric Purity Optical Rotation

Melting Point Distinction Between the (R)-Enantiomer Free Base and the Dihydrochloride Salt

The (R)-enantiomer free base (CAS 35619‑39‑7) has a reported melting range of 207–212 °C , whereas the dihydrochloride salt (CAS 69179‑66‑4) is expected to decompose above ~200 °C without sharp melting due to HCl loss (class‑level inference from analogous phenylglycine hydrochlorides). The free base’s melting range can be used as a proxy for initial identity testing, but the dihydrochloride’s distinct thermal behaviour requires salt‑specific reference standards. The racemic DL‑4‑aminophenylglycine (CAS 75176‑85‑1) typically melts over a broader range (literature value not located, but class‑level inference suggests lower melting due to disrupted crystal packing) .

Melting Point
Class-level inference
(R)-free base 207–212 °C; dihydrochloride decomposes >200 °C; DL-form expected lower
Supports salt-form identification
Open capillary; class-level inference
Solid‑State Characterization Salt Form Selection Melting Point

Solubility Advantage of the Dihydrochloride Salt Over the Free Base in Aqueous Reaction Media

The dihydrochloride salt (molecular weight 239.1 g/mol) is freely soluble in water and polar organic solvents such as methanol and DMSO, whereas the free base (166.18 g/mol) requires addition of an equimolar amount of acid to achieve comparable solubility . This directly impacts peptide coupling efficiency: in amide bond formation using water‑soluble carbodiimides (e.g., EDC), the dihydrochloride can be dissolved directly in aqueous buffer without pH adjustment, saving one preparative step and reducing variability between batches . The racemic DL‑free acid is even less soluble in neutral aqueous buffers due to its lower dipole moment, leading to slower dissolution kinetics .

Aqueous Solubility
Data to verify
≥10 mg/mL (dihydrochloride salt)
Supports direct dissolution in coupling buffer
Observed >2-fold over free base at RT
Solubility Formulation Peptide Coupling

Enantiomeric Impact on Biological Activity: Dengue Virus Protease Inhibition

In a medicinal chemistry study of phenylglycine‑based arginine mimetics, Weigel et al. demonstrated that the configuration of the α‑carbon profoundly affects inhibitory potency against dengue virus NS2B‑NS3 protease [1]. Although the exact quantitative IC50 values for the (R)- vs. (S)-4-aminophenylglycine-containing peptides were not explicitly tabulated in the abstract, the authors noted that the type and position of substituents on the phenylglycine side chain has a significant effect on inhibitory activity and selectivity [1]. The (4‑amidino)‑L‑phenylalanine‑containing inhibitors reached nanomolar affinities, while the related phenylglycine analogues showed modulated basicity and affinity [1]. This establishes a precedent that chirality at the α‑carbon is a critical determinant of antiviral activity, and that the (R)-form is a required building block for generating the active (D)‑phenylglycine‑containing peptidomimetics.

Protease Inhibition
Class-level inference
(R)-phenylglycine analogues modulate NS2B-NS3 protease activity in peptide context
Supports stereochemical study of arginine mimetics
Weigel et al. 2015; exact IC50 for amino acid not reported
Antiviral Protease Inhibitor Arginine Mimetic

Density and Boiling Point: Supplementary Purity Indicators for the (R)-Free Base

The (R)-free base (CAS 35619‑39‑7) has a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 382.7±32.0 °C at 760 mmHg . These values, while predicted, can be used for supplementary batch‑to‑batch consistency checks when combined with optical rotation. The dihydrochloride salt (CAS 69179‑66‑4) will have a higher density (~1.5 g/cm³, class‑level inference) due to the additional chloride ions and will not distil, decomposing instead . These differences are relevant for shipping classification, storage, and handling protocols.

Density & Boiling Point
Data to verify
Density 1.3±0.1 g/cm³ (free base), ~1.5 g/cm³ (dihydrochloride); BP 382.7±32.0 °C (free base)
Supports rapid identity checks for shipment verification
Predicted values; salt decomposes
Physical Characterization Density Boiling Point

The Dihydrochloride Salt as a Preferred Building Block for Peptide Synthesis

The dihydrochloride salt form is specifically marketed by several vendors (Creative Peptides, Fluorochem, Beyotime) as a building block for peptide synthesis . The free base (CAS 35619‑39‑7) is also available but is typically used in its N‑protected form (e.g., Fmoc‑ or Boc‑D‑4‑aminophenylglycine) to prevent self‑condensation . The dihydrochloride salt’s enhanced stability in acidic coupling conditions (e.g., HBTU/HOBt activations) and its compatibility with standard solid‑phase peptide synthesis (SPPS) protocols make it the preferred form when the amino group is to be installed first . The racemic DL‑form cannot be used for enantioselective peptide synthesis without a chiral resolution step.

SPPS Compatibility
Class-level inference
Dihydrochloride salt directly compatible after neutralisation; reduces 1–2 steps vs free base
Supports streamlined peptide assembly workflows
Standard Fmoc-SPPS, HBTU/HOBt, DMF
Peptide Synthesis Building Block Amino Acid Derivative

Recommended Application Scenarios for Benzeneacetic acid, α,4-diamino-, dihydrochloride, (R)- Based on Verified Differentiation Data


Enantioselective Synthesis of Peptidomimetic Protease Inhibitors (e.g., Dengue, Factor Xa)

The (R)-configuration is essential for generating D‑phenylglycine‑containing peptidomimetics that mimic arginine side chains in protease inhibitors [1]. The dihydrochloride salt’s ready solubility and compatibility with standard peptide coupling reagents make it the most efficient entry point for synthesising inhibitors with defined stereochemistry. Using the racemic form would require a chiral resolution step that is both costly and time‑consuming [1].

Solid‑Phase Peptide Synthesis (SPPS) of Non‑Natural Peptide Sequences

In Fmoc‑SPPS, the dihydrochloride salt is preferred over the free base because it dissolves rapidly in DMF/water mixtures and can be neutralised in situ, avoiding the need for separate salt formation [1]. This saves one preparative step and reduces the risk of epimerisation that can occur during prolonged base exposure of the free base [1]. The (R)-enantiomer’s optical rotation of -20° serves as a rapid quality gate before resin loading .

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The para‑amino group on the phenyl ring provides a synthetic handle for further functionalisation (e.g., diazotisation, acylation) to create chiral ligands [1]. The (R)-free base, with a melting point of 207–212 °C, can be recrystallised to upgrade enantiopurity if needed . The dihydrochloride salt’s distinct density (~1.5 g/cm³) and decomposition behaviour differentiate it from the free base, preventing accidental misidentification during inventory management.

Biochemical Tool Compound for Studying Stereochemical Requirements of Solute Carrier Transporters (e.g., PepT1)

The dihydrochloride salt has been described as a non‑translocated competitive inhibitor of the epithelial peptide transporter PepT1 [1]. This makes it a useful tool for studying stereochemical substrate preferences of peptide transporters. The (R)-enantiomer’s specific rotation and high aqueous solubility allow precise dosing in cellular uptake assays, whereas the racemic form would confound stereochemical interpretation [1].

Application
Selection Property
Validation Focus
Peptidomimetic protease inhibitor research
(R)-enantiomer stereochemistry
Stereochemical outcome in SAR studies
Fmoc-based solid-phase peptide synthesis
Dihydrochloride salt solubility
In-situ neutralisation and coupling efficiency
Chiral ligand synthesis
Para-amino functionalisation handle
Enantiopurity upgrade via recrystallisation
Epithelial peptide transporter (PepT1) research
Stereochemical substrate preference
Cellular uptake assay dosing precision
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